molecular formula C13H14ClN B1610211 1-Benzyl-4-methyl-pyridinium chloride CAS No. 23662-66-0

1-Benzyl-4-methyl-pyridinium chloride

Cat. No. B1610211
CAS RN: 23662-66-0
M. Wt: 219.71 g/mol
InChI Key: LJHMBIINLKLHSI-UHFFFAOYSA-M
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Patent
US07700780B2

Procedure details

A solution of 2.53 g of benzyl chloride (20 mmol), 1.86 g of 4-picoline (20 mmol) and 20 mL of acetonitrile was refluxed for three hours, cooled to room temperature and then frozen in refrigerator. Pale pink crystals precipitated from the solution, which were collected by filtration and washed with ether (3×5 mL) to afford 4.09 g of the product (92% yield). 1HNMR (DMSO-d6, 400 MHz): δ 9.1 (s, 2H), 8.0 (d, 2H, J=6.24), 7.5 (s, 2H), 7.4 (m, 3H), 5.8 (s, 2H), 2.6 (s, 3h); 13C NMR (DMSO-d6, 100 MHz): δ 159.0, 143.5, 134.3, 128.9, 128.8, 128.3, 61.9, 21.1.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1>C(#N)C>[Cl-:8].[CH2:1]([N+:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.53 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
1.86 g
Type
reactant
Smiles
N1=CC=C(C=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
frozen in refrigerator
CUSTOM
Type
CUSTOM
Details
Pale pink crystals precipitated from the solution, which
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with ether (3×5 mL)

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C(C1=CC=CC=C1)[N+]1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.09 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.